Etimizol

Catalog No.
S594852
CAS No.
64-99-3
M.F
C9H14N4O2
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etimizol

CAS Number

64-99-3

Product Name

Etimizol

IUPAC Name

1-ethyl-4-N,5-N-dimethylimidazole-4,5-dicarboxamide

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C9H14N4O2/c1-4-13-5-12-6(8(14)10-2)7(13)9(15)11-3/h5H,4H2,1-3H3,(H,10,14)(H,11,15)

InChI Key

RYRFAMRQBZNEPX-UHFFFAOYSA-N

SMILES

Array

Synonyms

Aethimizole, Ethimizol, Ethimizole, Ethylnorantifeine, Ethymisole, Ethymizol, Etimizol

Canonical SMILES

CCN1C=NC(=C1C(=O)NC)C(=O)NC

The exact mass of the compound Etimizol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Etimizol (4,5-di(N-methylcarbamoyl)-1-ethyl-imidazole) is an imidazole derivative functioning as a purinergic direct-acting respiratory analeptic, nonselective phosphodiesterase (PDE) inhibitor, and cognitive enhancer . Unlike traditional methylxanthines, Etimizol acts as a specific ligand for protein kinase CK2 (casein kinase II), modulating chromatin transcription in neural tissues [1]. In procurement and material selection, its value lies in its dual capacity to stimulate the medullary respiratory centers while simultaneously exerting a mild depressant effect on the cerebral cortex, avoiding the convulsant toxicity typical of classical analeptics like pentylenetetrazol [1]. Furthermore, its solubility profile in organic solvents like ethanol (up to 33.3 mg/mL) simplifies formulation and laboratory workflows compared to poorly soluble xanthine benchmarks .

Substituting Etimizol with common in-class respiratory stimulants such as theophylline (a methylxanthine) or pentylenetetrazol (a tetrazole derivative) fundamentally compromises both processability and pharmacological fidelity [1]. While pentylenetetrazol and bemegride act as potent convulsants that hyperstimulate the cerebral cortex and spinal cord at high doses, Etimizol specifically depresses the cerebral cortex, providing a non-convulsant safety window critical for neuroprotective and post-hypoxic amnesia models [1]. Chemically, theophylline requires complexation (e.g., into aminophylline) or elevated temperatures to achieve workable solubility in polar solvents, whereas Etimizol's bis(methylamide) structure ensures ready dissolution in standard laboratory alcohols . Furthermore, generic PDE inhibitors lack Etimizol's specific activation of the adrenocorticotropic pituitary function and its targeted modulation of chromatin-associated CK2 [1].

Non-Convulsant Cortical Profile Compared to Bemegride and Pentylenetetrazol

In comparative neuropharmacological models, classical analeptics like bemegride and pentylenetetrazol exhibit dose-dependent convulsant activity by aggressively stimulating the cerebral cortex and spinal cord [1]. In contrast, Etimizol demonstrates a fundamentally divergent mechanism: while it activates the reticular formation of the brain stem to drive respiratory rate, it simultaneously exerts a mild depressing effect on the cerebral cortex [1]. This distinct bifurcation prevents the induction of seizures even at elevated systemic doses, rendering it a safer precursor or reference standard in neuroprotective and anti-amnesia assay development compared to tetrazole derivatives [2].

Evidence DimensionCortical excitability and convulsant threshold
Target Compound DataEtimizol: Mild depressing effect on the cerebral cortex; non-convulsant
Comparator Or BaselineBemegride / Pentylenetetrazol: Potent stimulation of the cerebral cortex and spinal cord causing convulsions at high doses
Quantified DifferenceComplete divergence in cortical excitability (depressant vs. convulsant)
ConditionsIn vivo neuropharmacological toxicity models

Buyers developing post-hypoxic recovery models or neuroprotective formulations must select Etimizol to avoid the confounding seizure-inducing toxicity inherent to generic tetrazole analeptics.

Specific Activation of Chromatin-Associated Casein Kinase II (CK2)

Etimizol serves as a highly specific ligand and modulator of multifunctional protein kinase C K2 (casein kinase II) [1]. In vivo studies demonstrate that systemic administration of Etimizol (3 mg/kg) stimulates CK2 activity and the transcriptional ability of chromatin in the cortex and hippocampus[2]. This targeted activation initiates at 30 minutes, peaks at 60 minutes, and sustains for up to 180 minutes [2]. Standard PDE inhibitors like theophylline do not share this specific chromatin-level CK2 activation pathway, making Etimizol an irreplaceable molecular tool for investigating long-term memory consolidation and neuroplasticity [1].

Evidence DimensionChromatin-associated CK2 activation duration
Target Compound DataEtimizol (3 mg/kg): Peak CK2 and transcriptional activation at 60 min, lasting up to 180 min
Comparator Or BaselineGeneric PDE inhibitors (e.g., Theophylline): Lack specific CK2-driven chromatin transcription mechanisms
Quantified DifferenceSustained 180-minute targeted CK2 activation unique to Etimizol
ConditionsIn vivo rat cortex and hippocampus models (3 mg/kg dosing)

For neurobiological research targeting CK2-mediated gene expression and memory consolidation, Etimizol provides a validated, time-calibrated activation profile that generic nootropics cannot replicate.

Superior Ethanol Solubility Over Methylxanthine Benchmarks

The physical chemistry of Etimizol offers distinct quantitative advantages in laboratory and industrial processing compared to theophylline . Theophylline is only slightly soluble in 95% ethanol and water at room temperature, often necessitating the synthesis of ethylenediamine complexes (aminophylline) to achieve workable aqueous or alcoholic concentrations [1]. Etimizol, owing to its 1-ethylimidazole-4,5-dicarboxylic acid bis(methylamide) structure, achieves a high solubility of up to 33.3 mg/mL (approximately 158 mM) in standard ethanol . This allows for direct, high-concentration stock solution preparation without the need for heating, complexation, or extreme pH adjustments.

Evidence DimensionRoom temperature solubility in ethanol
Target Compound DataEtimizol: ≥ 33.3 mg/mL (158 mM)
Comparator Or BaselineTheophylline: Slightly soluble (typically < 10 mg/mL without heating or complexation)
Quantified Difference>3-fold higher baseline solubility in standard organic solvents
ConditionsStandard laboratory conditions (room temperature ethanol)

Procurement teams and formulators benefit from Etimizol's ready solubility, reducing preparation time and eliminating the need for secondary complexing agents in assay and formulation workflows.

Adrenocorticotropic Pituitary Stimulation

Beyond its respiratory and cognitive effects, Etimizol acts as a potent stimulator of the adrenocorticotropic function of the pituitary gland [1]. This stimulation leads to a measurable increase in the release of endogenous glucocorticoids into the bloodstream, conferring secondary anti-inflammatory and immunomodulatory properties [1]. Classical respiratory stimulants such as caffeine or pentylenetetrazol do not trigger this specific endocrine cascade [2]. Consequently, Etimizol is highly suited for multi-target therapeutic models, such as those addressing bronchial asthma or post-traumatic inflammation, where both respiratory drive and steroidal anti-inflammatory actions are required [1].

Evidence DimensionPituitary adrenocorticotropic activation
Target Compound DataEtimizol: Actively stimulates pituitary release of glucocorticoids
Comparator Or BaselinePentylenetetrazol / Caffeine: Pure CNS/respiratory stimulation without direct adrenocorticotropic activation
Quantified DifferencePresence vs. absence of endogenous glucocorticoid elevation
ConditionsIn vivo systemic administration

Researchers modeling complex inflammatory respiratory conditions (like COPD or asthma) must procure Etimizol to accurately replicate the dual analeptic-corticosteroid pathway.

Neuroprotective and Anti-Amnesia Assay Development

Due to its specific activation of CK2 and lack of convulsant cortical toxicity, Etimizol is a highly suitable reference compound for developing models of post-hypoxic memory consolidation and traumatic brain injury recovery [1].

High-Concentration Nootropic Formulations

Its high solubility in ethanol (≥ 33.3 mg/mL) makes Etimizol highly suitable for liquid formulations, in vitro high-throughput screening libraries, and complex solvent systems where standard methylxanthines would precipitate .

Dual-Action Respiratory and Inflammatory Modeling

Because it simultaneously stimulates the medullary respiratory center and the adrenocorticotropic pituitary axis (releasing glucocorticoids), Etimizol is a highly relevant pharmacological tool for modeling asthma, COPD, and asphyxia interventions [2].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

210.11167570 Da

Monoisotopic Mass

210.11167570 Da

Heavy Atom Count

15

UNII

NG2MF3646P

MeSH Pharmacological Classification

Nootropic Agents

Other CAS

64-99-3

Wikipedia

Etimizol

Dates

Last modified: 08-15-2023

[Effect of etimizole structural analogues on protein kinase CK2, protein phosphorylation and transcription of chromatin in rat brain cortex and hippocampus]

B A Reikhardt, P D Shabanov
PMID: 32420893   DOI: 10.18097/PBMC20206602130

Abstract

Protein kinase CK2 is an important enzyme in the nervous system. The nuclear forms of CK2 regulate chromatin structure and gene expression, the key processes for long-term memory formation. Memory modulators, the Structural Analogues of Etimizole (SAE), were able to increase or decrease the activity of chromatin-associated CK in the cortex and hippocampus of rat brain in vitro. In vivo memory enhancers from SAE-group (3 mg/kg) stimulated CK2 activity and the transcriptional ability of chromatin in the cortex and hippocampus, starting from 30 min with a peak for 60 min and a duration up to 180 min. At these periods the memory inhibitor from the SAE-group reduced CK2 activity and chromatin transcription. It is assumed that the modulating effect of SAE on CK2 activity and transcription underlies the effects of these compounds on long-term memory.


[Ethymisole: reassessing and old drug]

B A Reĭkhardt, N S Sapronov
PMID: 17650638   DOI:

Abstract

Ethymisole, or 4,5-di(N-methylcarbamoyl)-1-ethyl-imidazole, is a cognitive enhancer and nootropic drug, the molecular target of which is a multifunctional protein kinase C K2 (casein kinase II). New data about signal pathways and protein substrates of CK2 have been obtained due to research effort of many laboratories. The paper presents a historical sketch of molecular investigations underlying memory enhancer effects of ethymisole; this and the other pharmacological effects of ethymisole are considered in the light of new data.


[Ethimizol impact on the fatigue of the inspiratory muscles]

I A Vinogradova, A I Shevchenko
PMID: 15208927   DOI:

Abstract

The aim of the study was assessment of ethimizol effects on fatigue of respiratory muscles and ventilatory disorders caused by inspiratory resistive load on respiration. Cat experiments showed that administration of ethimizol in inspiratory fatigue reestablishes total bioelectric activity of the inspiratory muscles and diaphragmatic nerve, diminishes useful respiratory cycle and respiration rate. Thus, ethimizol in a 1 mg/kg dose i.v. compensates inspiratory muscular fatigue via central mechanism of action.


[RESULTS OF THE EXAMINATION OF BIOELECTRIC ACTIVITY OF THE BRAIN IN PATIENTS WITH ORGANIC BRAIN DAMAGE DURING ADMINISTRATION OF ETHYLNORANTIFEINE]

Iu S BORODKIN, I V VVEDENSKAIA, K V GRACHEV, V V DUBIKAITIS, Ts STEPANOVA
PMID: 14339952   DOI:

Abstract




[COMPARISON OF THE ANALEPTIC PROPERTIES OF ETEPHIL AND ETHYLNORANTIFEINE WITH THE WELL-KNOWN RESPIRATORY ANALEPTICS AFTER POISONING BY THIOPENTAL SODIUM AND MORPHINE]

L Kh ALLIKMETS
PMID: 14238778   DOI:

Abstract




Status of the "protein kinase CK2-HMG14" system in age-related amnesia in rats

B A Reikhardt, O G Kulikova, G Yu Borisova, I Ya Aleksandrova, N S Sapronov
PMID: 14635996   DOI: 10.1023/a:1025101516128

Abstract

The experiments described here demonstrate that disruption of the phosphorylation of transcription factors of the HMG cAMP/Ca-independent protein kinase CK2 class may be the cause of decreased gene expression in age-related cognitive deficits. Amnesia for a conditioned passive avoidance reaction (CPAR) in aged rats (24 months old) was accompanied by decreases in the synthesis of synaptosomal proteins and transcription in nuclei isolated from cortical, hippocampal, and striatal neurons. There was a decrease in chromatin protein kinase CK2 activity and a significant decrease in the phosphorylation of HMG14 by protein kinase CK2. Selective activators of protein kinase CK2 (1-ethyl-4-carbamoyl-5-methylcarbamoylimidazole and 1-ethyl-4,5-dicarbamoylimidazole) increased HMG14 phosphorylation by protein kinase CK2, increased transcription, increased the synthesis of synaptosomal proteins, and decreased amnesia for the CPAR in aged rats. Thus, activation of the "protein kinase CK2-HMG14" system is accompanied by optimization of synaptic plasticity in aged animals. The results provide evidence for the high therapeutic potential of protein kinase CK2 activators.


[State of the "protein kinase CK2-HMG14" system in age-dependent amnesia in rats]

B A Reĭkhardt, O G Kulikova, G Iu Borisova, I Ia Aleksandrova, N S Sapronov
PMID: 12136729   DOI:

Abstract

It has been shown that a decrease in HMGs transcription factors phosphorylation by protein kinase CK2 may be the cause of a gene expression decline in cognitive disorders. Passive avoidance amnesia in old rats (24 month) was accompanied by a decrease in synaptosomal protein synthesis and transcription in isolated nuclei of cortex, hippocampus, and striatum. A decrease in chromatin protein kinase CK2 activity and a significant decrease in HMG14 phosphorylation by CK2 was found in old rats. CK2 selective activators, a 4-carbamoyl-5-N-methylcarbamoyl-1-ethyl-imidazole and 4,5-dicaramoyl-1-ethyl-imidazole, produced the HMG14 phosphorylation and transcription activation in old rats. At the same time, synaptosomal protein synthesis activation and passive avoidance amnesia reduction were observed in old rats. Thus, activation of CK2-HMG14 was accompanied by synaptic plasticity optimisation. The data show a high therapeutic potential of activators of CK2-HMG14.


[Different therapeutic approaches for chronic diffuse liver lesions using ornicetil, lactulose, etimizol and corinfar]

Ie M Neĭko, Z M Mytnyk, I Iu Holovach
PMID: 12073265   DOI:

Abstract

Different therapeutic regimens were tried in 67 patients with hepatic cirrhosis and in 54 patients with chronic hepatitis depending on the leading pathological syndrome. Treatment schemes involved the use of the drug ornicetil in patients having acute episodes of portal systemic encephalopacy, lactulose in those presenting with an increased content of ammonia in the blood and symptoms of chronic portal systemic encephalopacy; etimizol was given to those patients with an apperant antioxidant imbalance. Differentiated approaches to the institution of curative measures permitted improving considerably the patients' medical rehabilitation, achieving regression of pathological manifestations. It has been found out that the above drugs exert a positive effect on the cytolytic and mesenchimal-inflammatory syndromes and will, we believe, come to be widely used for treating diffuse lesions of the liver.


[The embryo-protective action of antifein derivatives in chloridin-induced teratogenesis]

N K Bichevaia, N A Chebotar', I Ia Aleksandrova, I I Stepanov, B I Klement'ev, N S Sapronov
PMID: 10519132   DOI:

Abstract

We studied the effect of propyl- and ethylnorantifein on chloridine-induced abnormalities of extremities in rat embryos. Chloridine (50 and 25 mg/kg, given through the gastric tube) was administered to rats on day 14 of pregnancy, and its embryotoxic effect was estimated from the state of fetuses and implantation sites on day 20 of prenatal development. Propylnorantifein had fetoprotective properties both after intraperitoneal (10 mg/kg) and after intraamniotic (6 and 0.06 micrograms) administration. Ethylnorantifein under similar conditions does not change the action of chloridine, and it prevents the appearance of developmental abnormalities only at the concentration of 0.06 microgram/embryo. These data are discussed in connection with different effects of antifein derivatives on chromatin proteinkinase, which phosphorylates HMG nonhistone proteins.


[The participation of the genetic apparatus in the mechanisms of memory trace formation: the role of the calcium-regulatory system of the neurons in rats]

O G Kulikova, B A Reĭkhardt, N S Sapronov
PMID: 9381807   DOI:

Abstract

The dynamics of changes in some components of the calcium-regulated system of cortical and hippocampal neurons under the influence of long-term memory enhancers (ethylnorantifein and its analogues M1 and M2) was studied in rat brain. No change was found in the activity of transport Mg, Ca-ATPase and actomyosin-like Ca-ATPase in synaptic membranes 5, 15, 60, and 180 min after the injection of memory enhancers. The activation of the RNA transcription (60 min after the injection) was accompanied by an appreciable increase in activity of the chromatin Ca-ATPase. The amplification of synaptosomal protein synthesis (180 min) was accompanied by an increase in the activation of protein kinase C of synaptic membranes. The increase in Ca-ATPase activity of chromatin was also shown during the consolidation of the conditioned active avoidance in rats. The increase in the activity of protein kinase C seems to be connected with secondary rearrangement in synaptic membranes. The role in the long-term memory is discussed of direct activation of the genetic apparatus by neuroactive substances.


Explore Compound Types